2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde

Lipophilicity Drug Design ADME

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde (CAS 38002-92-5) is a gem-dimethyl-substituted dihydrobenzofuran aldehyde with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. This heterocyclic building block features a quaternary carbon center at the 2-position of the dihydrofuran ring, which distinguishes it from non-methylated analogs and regioisomeric variants.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 38002-92-5
Cat. No. B1344153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde
CAS38002-92-5
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C=CC(=C2)C=O)C
InChIInChI=1S/C11H12O2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5,7H,6H2,1-2H3
InChIKeyIUTPTZWADKNRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde (CAS 38002-92-5): Procurement-Relevant Physicochemical and Structural Overview


2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde (CAS 38002-92-5) is a gem-dimethyl-substituted dihydrobenzofuran aldehyde with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . This heterocyclic building block features a quaternary carbon center at the 2-position of the dihydrofuran ring, which distinguishes it from non-methylated analogs and regioisomeric variants . It is commercially available as a liquid with reported purity specifications ranging from 95% to 97% .

1

Building-block format: Liquid-phase aldehyde compatible with automated high-throughput synthesis platforms.

2

Structural selection: Pre-installed gem-dimethyl quaternary center for metabolic-soft-spot shielding in lead optimization.

3

Procurement specification: Suitable for multi-step synthesis requiring 97% minimum purity specification to manage cumulative impurity burden.

Why 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde Cannot Be Readily Replaced by In-Class Analogs


Although several dihydrobenzofuran carbaldehyde isomers and non-methylated analogs share the same core scaffold, their physicochemical properties and metabolic liabilities differ substantially [1]. The gem-dimethyl group at the 2-position introduces a quaternary center that blocks a key site of oxidative metabolism—a feature absent in the unsubstituted 2,3-dihydrobenzofuran-5-carbaldehyde [2]. Additionally, the regioisomeric position of the aldehyde (5- vs. 7-carbaldehyde) affects commercial purity, physical state, and downstream synthetic utility . These differences mean that substituting one analog for another without verifying the specific property requirements can compromise synthetic yield, metabolic stability, or formulation development programs.

Regioisomeric mismatch

The solid 7-carbaldehyde isomer (mp 81 °C) will not directly replace the liquid 5-carbaldehyde in automated liquid-handling workflows without method redevelopment.

Metabolic liability gap

Non-methylated 5-carbaldehyde analogs lack the quaternary center; derivatives may exhibit higher benzylic oxidative metabolism, altering lead PK profiles.

Lipophilicity drift

Substituting with the unsubstituted analog (LogP 1.43) reduces scaffold lipophilicity by ~0.8 LogP units, potentially impacting membrane permeability of final compounds.

Quantitative Differentiation Evidence for 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde vs. Closest Analogs


Enhanced Lipophilicity Relative to Non-Gem-Dimethyl 5-Carbaldehyde Analog

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde exhibits a predicted LogP of 2.21, compared to a LogP of 1.43 for the unsubstituted 2,3-dihydrobenzofuran-5-carbaldehyde (CAS 55745-70-5) [1]. This ΔLogP of +0.78 corresponds to an approximately 6-fold increase in octanol-water partition coefficient, indicating substantially enhanced lipophilicity conferred by the gem-dimethyl substitution.

Lipophilicity enhancement
Cross-study comparable
ΔLogP = +0.78 (~6-fold higher lipophilicity)
Supports membrane permeability context for CNS-target library design.
Predicted LogP values; experimental confirmation for final compounds advised.
Lipophilicity Drug Design ADME

Metabolic Stability Advantage Through Quaternary Center Blockade

In a medicinal chemistry optimization campaign, insertion of a quaternary center into the 2-position of the 2,3-dihydrobenzofuran core was shown to block a key site of metabolism and improve solubility, leading to the development of a potent, 1000-fold-selective BET inhibitor with favorable in vivo pharmacokinetics [1]. The gem-dimethyl group in 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde provides this quaternary center, a structural feature absent in the unsubstituted 2,3-dihydrobenzofuran-5-carbaldehyde (CAS 55745-70-5) . While direct head-to-head metabolic stability data for the aldehyde building block itself is not available, the class-level evidence supports the expectation that derivatives synthesized from this compound will benefit from reduced oxidative metabolism at the benzylic 2-position.

Metabolic stability rationale
Class-level inference
Quaternary center blocks key oxidative site
May reduce benzylic metabolism; supports lead optimization workflow fit.
Direct aldehyde building-block stability data not available; review in target series.
Metabolic Stability Cytochrome P450 Lead Optimization

Regioisomeric Differentiation: 5-Carbaldehyde vs. 7-Carbaldehyde Isomer in Physical State and Purity Availability

The 5-carbaldehyde regioisomer (target compound, CAS 38002-92-5) is a liquid at ambient temperature and is commercially available at 97% purity . In contrast, the 7-carbaldehyde regioisomer (CAS 38002-88-9) is a solid with a reported melting point of 81 °C and is available at 97% purity . While both regioisomers share identical LogP values (2.21) and comparable boiling points (~278 °C), the difference in physical state has practical implications for automated liquid handling, weighing accuracy, and dissolution rates in high-throughput synthesis workflows .

Physical state: 5- vs 7-carbaldehyde
Data to verify
Liquid vs. Solid (mp 81 °C)
Liquid format enables direct automated dispensing without pre-melting steps.
Based on vendor-reported physical state and melting point.
Regioisomer Physical State Procurement Specification

Purity Specification Advantage Over Unsubstituted 5-Carbaldehyde Analog

The target compound, 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde, is commercially available from multiple suppliers at a certified purity of 97% . The unsubstituted analog, 2,3-dihydrobenzofuran-5-carbaldehyde (CAS 55745-70-5), is typically supplied at ≥96% purity (GC) from leading vendors such as TCI America . While this difference appears modest (1 percentage point), for multi-step synthetic sequences where stoichiometric precision is critical (e.g., cGMP intermediate production, library synthesis with stringent QC requirements), a 97% minimum purity specification reduces the cumulative impurity burden in downstream products.

Purity specification advantage
Specification review
97% vs. 96% (unsubstituted analog)
Higher minimum purity may reduce cumulative impurity burden in multi-step synthesis.
Verify lot-specific COA; absolute purity advantage context-dependent.
Purity Quality Control Synthetic Intermediate

Optimal Application Scenarios for 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde Based on Quantitative Differentiation Evidence


Drug Discovery Programs Targeting CNS or Intracellular Receptors Requiring Enhanced Passive Membrane Permeability

The ~6-fold higher lipophilicity (LogP 2.21 vs. 1.43) of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde relative to its non-methylated 5-carbaldehyde analog makes it a strategically advantageous building block for synthesizing compound libraries intended for CNS or intracellular targets where passive diffusion across lipid bilayers is a rate-limiting factor . Procurement of this gem-dimethyl-substituted aldehyde enables medicinal chemists to build in favorable physicochemical properties at the earliest synthetic step, rather than relying on late-stage functionalization to achieve target LogP ranges.

High-Throughput Parallel Synthesis and Automated Liquid Handling Workflows

Because 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is a liquid at ambient temperature—unlike the solid 7-carbaldehyde regioisomer (mp 81 °C)—it is directly compatible with automated liquid dispensing systems commonly used in high-throughput parallel synthesis and DNA-encoded library (DEL) production . This eliminates the need for pre-weighing, melting, or dissolution steps that introduce handling variability, reduce throughput, and increase the risk of cross-contamination in automated platforms.

Lead Optimization Campaigns Where Metabolic Stability at the Benzylic Position Is a Known Liability

For medicinal chemistry programs working with 2,3-dihydrobenzofuran scaffolds where cytochrome P450-mediated oxidation at the benzylic 2-position has been identified as a metabolic soft spot, selecting 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde as a building block pre-installs the quaternary center known to block this metabolic pathway [1]. Although the supporting evidence is class-level (derived from BET inhibitor optimization studies), the structural rationale is robust: the gem-dimethyl group sterically shields the vulnerable position, potentially reducing the need for iterative design-make-test cycles to address metabolic clearance.

Pharmaceutical Intermediate Production Requiring Stringent Purity Specifications for Regulatory Compliance

The availability of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde at 97% purity from multiple suppliers—compared to the 96% typical specification for the unsubstituted 5-carbaldehyde analog—makes it the preferred starting material for multi-step GMP intermediate synthesis where cumulative impurity levels must be tightly controlled . The 1% absolute purity advantage, while modest, can be decisive when each synthetic step amplifies the impurity burden, potentially triggering out-of-specification results in downstream Active Pharmaceutical Ingredient (API) production.

Application
Selection Property
Validation Focus
CNS / intracellular target library synthesis
Lipophilicity context (LogP ~2.2)
Membrane permeability assay context
High-throughput automated synthesis
Liquid physical state at ambient temperature
Automated liquid-handling compatibility
Lead optimization (CYP-mediated benzylic oxidation liability)
Gem-dimethyl quaternary center
In vitro metabolic stability in target series
GMP intermediate production (tight impurity control)
97% minimum purity specification
Cumulative impurity profiling in multi-step sequence

Application fit based on reported physicochemical and class-level evidence. Validate building-block performance under specific project conditions.

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